molecular formula C16H24O3 B155575 3,5-DI-Tert-butyl-4-hydroxyphenylacetic acid CAS No. 1611-03-6

3,5-DI-Tert-butyl-4-hydroxyphenylacetic acid

Cat. No. B155575
CAS RN: 1611-03-6
M. Wt: 264.36 g/mol
InChI Key: QLMGIWHWWWXXME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-DI-Tert-butyl-4-hydroxyphenylacetic acid is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. The compound is related to other tert-butylphenol derivatives, which have been synthesized and analyzed in different contexts, including their molecular structure, synthesis methods, and physical and chemical properties .

Synthesis Analysis

The synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid, a closely related compound, has been achieved through different methods. One approach involves the treatment of 2,6-di-tert-butyl-4-methylphenol with bromine in acetic acid, followed by oxidation with Jones reagent to yield the desired product in 63.7% overall yield . Another synthesis route starts with carbon dioxide and 3,5-di-tert-butyl-4-phenol using bismuth-based C-H bond activation and CO2 insertion chemistry . These methods highlight the versatility and adaptability of synthetic strategies to obtain tert-butylphenol derivatives.

Molecular Structure Analysis

The molecular structure and vibrational spectra of 3,5-di-tert-butyl-4-hydroxybenzoic acid have been extensively studied using experimental techniques like Fourier transform infrared spectroscopy (FT-IR) and theoretical methods such as density functional theory (DFT) calculations. These studies provide detailed insights into the compound's molecular geometry, vibrational modes, and electronic properties .

Chemical Reactions Analysis

The reactivity of tert-butylphenol derivatives has been explored in various chemical reactions. For instance, the metabolism of 3,5-di-tert-butyl-4-hydroxytoluene, a related compound, has been studied in rats and humans, revealing different metabolic pathways and products such as 3,5-di-tert-butyl-4-hydroxybenzoic acid and its glucuronide . Additionally, the reactivity of the oxyarylcarboxy dianion intermediate in the synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid has been investigated, showing its potential to undergo decarboxylation and react with trimethylsilyl chloride .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-di-tert-butyl-4-hydroxybenzoic acid have been characterized through various analytical techniques. Quantum chemical calculations have been used to evaluate properties such as isotropic chemical shifts in NMR, UV-Vis absorption maxima, and electrostatic potential surface mapping. These studies are crucial for understanding the structure-activity relationships and drug-receptor interactions. Additionally, the compound's non-linear optical properties, including dipole moment, polarizability, and hyperpolarizability, have been computed, indicating its potential application in materials science .

Scientific Research Applications

  • Polymer Stabilizer : A related compound, “Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate”, is a hindered phenolic antioxidant commonly used as a polymer stabilizer . It is significantly less volatile than simpler phenolic antioxidants such as butylhydroxytoluene (BHT), making it more suitable for stabilizing plastics . It is widely used in commodity plastics, particularly in polyethylenes and polypropylene .

  • Antimycotic Activity : Another related compound, “Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate”, was extracted from the culture broth of soil isolate Alcaligenes faecalis and showed promising antimycotic activity . It was formulated into a nanosponge hydrogel to control skin fungal ailments .

  • Antioxidant in Plastics : “3,5-Di-tert-butyl-4-hydroxybenzaldehyde” is used in the synthesis of biodegradable polyazomethine hydrogels . It’s also used in the synthesis of 2-{(3,5-di-tert-butyl-4-hydroxyphenyl)methylene}-4-cyclopentene-1,3-dione (TX-1123), a potent protein tyrosine kinase inhibitor .

  • Antistress Agents : “3,5-Di-tert-butyl-4-hydroxybenzoic acid” is a metabolite of butylated hydroxytoluene and has been used in the synthesis of antistress agents .

properties

IUPAC Name

2-(3,5-ditert-butyl-4-hydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O3/c1-15(2,3)11-7-10(9-13(17)18)8-12(14(11)19)16(4,5)6/h7-8,19H,9H2,1-6H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMGIWHWWWXXME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379388
Record name (3,5-Di-tert-butyl-4-hydroxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-DI-Tert-butyl-4-hydroxyphenylacetic acid

CAS RN

1611-03-6
Record name 3,5-Bis(1,1-dimethylethyl)-4-hydroxybenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1611-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Di-tert-butyl-4-hydroxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-DI-Tert-butyl-4-hydroxyphenylacetic acid
Reactant of Route 2
Reactant of Route 2
3,5-DI-Tert-butyl-4-hydroxyphenylacetic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3,5-DI-Tert-butyl-4-hydroxyphenylacetic acid
Reactant of Route 4
Reactant of Route 4
3,5-DI-Tert-butyl-4-hydroxyphenylacetic acid
Reactant of Route 5
Reactant of Route 5
3,5-DI-Tert-butyl-4-hydroxyphenylacetic acid
Reactant of Route 6
Reactant of Route 6
3,5-DI-Tert-butyl-4-hydroxyphenylacetic acid

Citations

For This Compound
6
Citations
LI Kudinova, AA Volod'kin, VV Ershov - … of the Academy of Sciences of the …, 1978 - Springer
Conclusions 1. The phenoxyl radicals that are formed in the oxidation of the methyl ester ofβ-(3, 5-di-tert-butyl-4-hydroxyphenyl)propionic acid are capable of dimerization, entering into …
Number of citations: 3 link.springer.com
M Gates, JL Zabriskie Jr - The Journal of Organic Chemistry, 1974 - ACS Publications
Registry No. 2b, 18734-98-0; 2c, 18735-02-9; 4b, 20023-76-1; 4c, 42806-98-4; 5b, 17207-15-7; 5c, 17207-20-4; 6b, 19510-15-7; 7b, 42807-02-3; 7c, 26157-90-4; 8b, 42807-04-5; 10, …
Number of citations: 9 pubs.acs.org
LH Schwartz, RV Flor, VP Gullo - The Journal of Organic …, 1974 - ACS Publications
The reactions of l-methyl-4, 6-di-terf-butylspiro [2.5] octa-3, 6-dien-5-one (5b) and l, l-dimethyl-4, 6-di-tert-butylspiro [2.5] octa-3, 6-dien-5-one (5c) with various acidic reagents have …
Number of citations: 17 pubs.acs.org
M Sjödin, J Hjelm, AW Rutherford, R Forster - Journal of Electroanalytical …, 2020 - Elsevier
A tert-butyl protected phenol is covalently link to a mixed self-assembled monolayer on a gold or platinum electrode. The phenol reduction potential shows the expected pH-…
Number of citations: 3 www.sciencedirect.com
M Sjödin, J Hjelm, AW Rutherford, R Forster - Journal of Electroanalytical …, 2020 - Elsevier
A tert-butyl protected phenol is covalently link to a mixed self-assembled monolayer on a gold or platinum electrode. The phenol reduction potential shows the expected pH-…
Number of citations: 2 www.sciencedirect.com
KE Sexton, HT Lee, M Massa, J Padia, WC Patt… - Bioorganic & medicinal …, 2003 - Elsevier
Compounds of the general structure A and B were investigated for their activity as lipoprotein(a), [Lp(a)], assembly (coupling) inhibitors. SAR around the amino acid derivatives (…
Number of citations: 14 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.